![molecular formula C15H20O2 B2646346 4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one CAS No. 1019392-34-7](/img/structure/B2646346.png)
4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one, also known as Hesperetin, is a flavonoid found in citrus fruits and has been widely studied for its potential health benefits. It has been shown to possess anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. In
Scientific Research Applications
1. Spectroscopic Properties and Synthesis
- A study by Espinoza-Hicks et al. (2012) focused on the synthesis and spectroscopic properties of a compound closely related to 4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one. They used density functional theory (DFT) to analyze molecular structure, NMR, and IR spectra, revealing detailed information about the chemical properties of the compound.
2. Crystallography and Molecular Structure
- Research on similar compounds includes the work by Loughrey et al. (2010) and Shi & Jian (1999), which explored the crystallographic structures of related compounds, providing insights into their geometric configurations and potential applications in material science.
3. Pharmaceutical Applications
- A compound structurally similar to this compound, Omel’kov et al. (2019) demonstrated potential in the treatment of tuberculosis, indicating that derivatives of this chemical structure may have significant medicinal properties.
4. Materials Science
- Hsiue & Jr-Hong Chen (1995) synthesized ferroelectric side chain polysiloxanes containing derivatives of this compound, studying their mesomorphic behavior and thermal properties, which are crucial in advanced material applications.
5. Organic Chemistry
- Studies like Douglass et al. (1992) on tautomerism in quinaldyl ketones, which are structurally similar to the compound of interest, contribute to the understanding of chemical reactivity and stability in organic chemistry.
Properties
IUPAC Name |
4-[4-(3-methylbut-2-enoxy)phenyl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-12(2)10-11-17-15-8-6-14(7-9-15)5-4-13(3)16/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFQEWPXZGUTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)CCC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
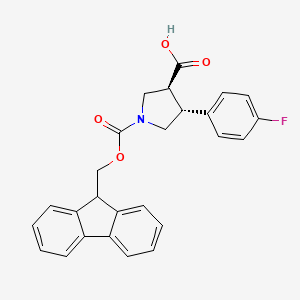
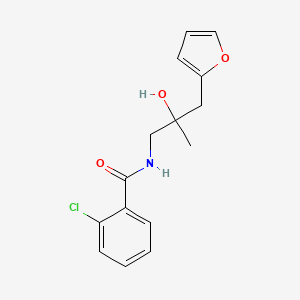

![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)
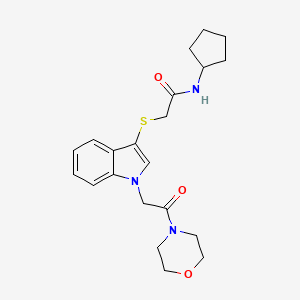
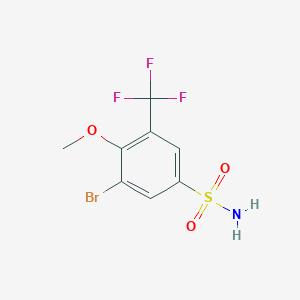
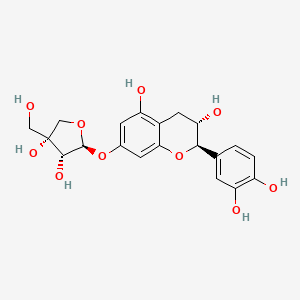
![N-[2-Fluoro-5-[[2-(4-hydroxyphenyl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2646274.png)

![N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2646280.png)
![2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2646281.png)

![4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile](/img/structure/B2646283.png)

